2-[(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a sulfanyl group, and multiple methoxy and carbamoyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the carbamoyl and methoxy groups. Common reagents used in these reactions include thionyl chloride, methanol, and various amines. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and yield of the compound while maintaining stringent quality control measures. The use of catalysts and optimized reaction conditions further improves the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; often requires a catalyst or elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
- 2-[(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
- 2-[(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-28-17-7-4-14(5-8-17)23-21(27)13-32-22-25-16(12-31-22)11-20(26)24-15-6-9-18(29-2)19(10-15)30-3/h4-10,12H,11,13H2,1-3H3,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEPNQJVFIMETG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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